molecular formula C17H13ClN2O4 B7741615 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B7741615
M. Wt: 344.7 g/mol
InChI Key: CVAQXSUYELNHDC-UHFFFAOYSA-N
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Description

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with chloro, hydroxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-1H-pyrrole-2,5-dione with 2-hydroxyaniline and 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrrole derivatives

Scientific Research Applications

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-[(2-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione
  • 4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-4-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the specific combination of substituents on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and hydroxyphenyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

3-chloro-4-(2-hydroxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-11-8-6-10(7-9-11)20-16(22)14(18)15(17(20)23)19-12-4-2-3-5-13(12)21/h2-9,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAQXSUYELNHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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